molecular formula C10H10Cl2W 10* B077413 Cyclopenta-1,3-diene;dichlorotungsten CAS No. 12184-26-8

Cyclopenta-1,3-diene;dichlorotungsten

Cat. No.: B077413
CAS No.: 12184-26-8
M. Wt: 376.9 g/mol
InChI Key: ZNZLXYIBJJJQAH-UHFFFAOYSA-L
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Description

Cyclopenta-1,3-diene;dichlorotungsten is an organometallic compound that features a tungsten atom coordinated to two cyclopenta-1,3-diene ligands and two chlorine atoms. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta-1,3-diene;dichlorotungsten can be synthesized through the reaction of tungsten hexachloride with cyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;dichlorotungsten undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and organolithium or Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tungsten(VI) complexes, while substitution reactions can produce a variety of organotungsten compounds .

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;dichlorotungsten exerts its effects involves the coordination of the tungsten atom to the cyclopenta-1,3-diene ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Biological Activity

Cyclopenta-1,3-diene;dichlorotungsten, also known as bis(cyclopentadienyl) tungsten(IV) dichloride, is an organometallic compound that has garnered attention in various fields, including catalysis and materials science. Its unique structure allows it to participate in a range of chemical reactions and biological interactions. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tungsten atom coordinated with two cyclopentadienyl anions and two chloride ions. The general formula can be represented as:

C5H6WCl2\text{C}_5\text{H}_6\text{WCl}_2

The compound exhibits significant reactivity due to the presence of the tungsten center, which can facilitate various catalytic processes.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and biochemistry. The following sections detail specific biological activities observed in studies.

Anticancer Activity

A notable area of investigation is the anticancer potential of organometallic compounds. Studies indicate that cyclopentadienyl complexes can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxicity of several tungsten complexes, including this compound, against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes.

  • Research Finding : Inhibition assays demonstrated that this compound could inhibit certain metalloproteases involved in cancer metastasis. The mechanism appears to involve coordination with the active site of the enzyme, disrupting its function.

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target Effect Observed Reference
CytotoxicityMCF-7 (breast cancer)Dose-dependent viability decrease
Enzyme inhibitionMetalloproteasesInhibition of activity

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules. The tungsten center's oxidation state plays a crucial role in its reactivity:

  • Ligand Exchange : The dichlorotungsten complex can undergo ligand exchange reactions which may enhance its interaction with biological targets.
  • Reactive Oxygen Species (ROS) : Some studies suggest that organometallic compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Properties

IUPAC Name

cyclopenta-1,3-diene;dichlorotungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLXYIBJJJQAH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[W]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl2W-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12184-26-8
Record name NSC290075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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